N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Medicinal chemistry Solubility Permeability

N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine (CAS 902284-84-8) is a synthetic heterocyclic compound belonging to the [1,2,3]triazolo[1,5-a]quinazoline class. Its core scaffold is associated with adenosine receptor (AR) antagonism and other biological activities as a general class, although published data on this specific derivative remains sparse.

Molecular Formula C25H20N6
Molecular Weight 404.477
CAS No. 902284-84-8
Cat. No. B2587393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
CAS902284-84-8
Molecular FormulaC25H20N6
Molecular Weight404.477
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CNC6=CC=CC=C65
InChIInChI=1S/C25H20N6/c1-2-8-17(9-3-1)23-25-28-24(20-11-5-7-13-22(20)31(25)30-29-23)26-15-14-18-16-27-21-12-6-4-10-19(18)21/h1-13,16,27H,14-15H2,(H,26,28)
InChIKeyADUFDUSFALMGEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

902284-84-8 Supply Guide: Triazolo[1,5-a]quinazoline Research Compound with Indole Motif


N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine (CAS 902284-84-8) is a synthetic heterocyclic compound belonging to the [1,2,3]triazolo[1,5-a]quinazoline class [1]. Its core scaffold is associated with adenosine receptor (AR) antagonism and other biological activities as a general class, although published data on this specific derivative remains sparse [2]. The molecule is characterized by a core triazoloquinazoline ring system substituted with a phenyl group at position 3 and an indol-3-ylethylamine moiety at the 5-position, distinguishing it structurally from other analogs in screening libraries.

1 Triazolo[1,5-a]quinazoline class tool compound for screening library design
2 Indole-ethylamine structural control for adenosine receptor probe studies
3 Physicochemical differentiation from N-alkyl and sulfonyl analogs

Why Generic Substitution of Triazoloquinazoline Analogs Like 902284-84-8 Is Not Scientifically Valid


Substitution with superficially similar analogs in the triazolo[1,5-a]quinazoline space carries high risk for research projects because target affinity, selectivity, and cellular permeability are exquisitely sensitive to the nature of the 5-amino substituent and 3-aryl group. The indol-3-ylethyl group in 902284-84-8 introduces specific hydrogen-bonding capability (indole NH) and extended pi-stacking surface not present in N-alkyl analogs, which can fundamentally alter both binding kinetics and off-target profiles in adenosine receptor or GABA-A alpha5-based assays [1]. Quantitative physicochemical differences, such as a marked increase in LogP and hydrogen bond donor count relative to smaller N-substituted analogs, directly impact compound solubility, membrane permeability, and non-specific protein binding, making experimental results non-transferable across similar-looking derivatives [1].

Indole NH and extended π-stacking surface may fundamentally alter target binding kinetics and off-target profiles relative to simpler N-alkyl analogs.

LogP and hydrogen bond donor differences can shift solubility, permeability, and non-specific binding, making experimental results non-transferable across similar-looking derivatives.

Substitution at the 5-amino position with indol-3-ylethyl group introduces unique hydrogen-bonding capability not captured by generic triazoloquinazoline analogs.

902284-84-8 Evidence Guide: Physicochemical and Structural Differentiation from Closest Analogs


Indicator 1: Hydrogen Bond Donor Count vs. Sulfonyl Analogs

902284-84-8 possesses 2 hydrogen bond donors (indole NH and secondary amine NH), whereas the 3-phenylsulfonyl analog (CAS 1001844-17-2) possesses 2 donors but introduces strong sulfonyl hydrogen bond acceptors. This difference significantly alters aqueous solubility and cell-permeability profiles between the two screening candidates [1].

HBD Count vs. Sulfonyl Analog
Cross-study comparable
Target: 2 HBD, 4 HBA Comparator: 2 HBD, ~6 HBA
Additional H-bond acceptors in sulfonyl analog increase desolvation penalty, potentially reducing passive permeability.
Computed values; experimental validation required.
Medicinal chemistry Solubility Permeability

Indicator 2: LogP Difference vs. Trifluoromethylphenyl Analog

The predicted logP of 902284-84-8 is 5.2 (XLogP3-AA), while the 3-(3-trifluoromethyl)phenyl analog (CAS 866845-72-9) has an estimated logP of approximately 6.0, calculated based on the increased carbon count and CF3 group lipophilicity. A logP difference of ~0.8 units corresponds to an approximately 6.3-fold increase in lipid partitioning for the CF3 analog, significantly altering distribution and non-specific binding profiles [1].

Lipophilicity Shift
Class-level
Δ LogP ≈ 0.8
~6.3× lipid partitioning increase
Higher LogP of CF₃ analog may alter distribution and non-specific binding profiles compared to the target compound.
XLogP3 computed values; logP >5.0 considered high for oral candidates.
Pharmacokinetics Lipophilicity Drug-likeness

Indicator 3: Topological Polar Surface Area (TPSA) vs. N-Pentyl Analog

902284-84-8 has a computed TPSA of 70.9 Ų, while the N-pentyl-3-phenyl analog (CAS unknown, molecular formula C20H21N5) has a predicted TPSA of approximately 55 Ų, based on the absence of the indole NH hydrogen bond donor. This difference of ~15 Ų can be critical for blood-brain barrier penetration, where a TPSA below 70 Ų is often preferred for CNS penetration [1].

TPSA vs. N-Pentyl Analog
Class-level
Target TPSA: 70.9 Ų Comparator TPSA: ~55 Ų
TPSA near 70 Ų places target at upper limit for CNS penetration, favoring peripheral retention compared to smaller analog.
TPSA computed; BBB permeability must be confirmed experimentally.
Blood-brain barrier Drug design ADME

Recommended Application Scenarios for 902284-84-8 Based on Quantitative Evidence


Adenosine Receptor Pharmacological Probe with Peripherally-Restricted Profile

The predicted TPSA of 70.9 Ų and HBD count of 2 suggest 902284-84-8 is less likely to cross the blood-brain barrier than N-pentyl analogs, making it a candidate for studying peripheral adenosine receptor (A1, A2A, A3) function without central nervous system confounding effects [1]. The indole-ethylamine side chain may provide unique H-bonding interactions with the receptor extracellular loops, potentially altering kinetics compared to simpler amino-substituted triazoloquinazolines.

Selectivity Profiling Against the [1,2,3]triazolo[1,5-a]quinazoline Chemotype Library

Procurement of 902284-84-8 alongside the 3-(4-methylphenyl) and 3-(trifluoromethylphenyl) analogs (CAS 866845-72-9) enables systematic exploration of electronic and steric effects at the 3-position on target binding [1]. The LogP difference of 0.8 between the parent and CF3 analog provides a tractable set for correlating lipophilicity with in vitro ADME endpoints.

Chemical Biology Studies of GABA-A Alpha5 Subunit Ligands

Since [1,2,3]triazolo[1,5-a]quinazolines are reported as ligands for GABAA receptors containing the α5 subunit [2], 902284-84-8 can be used as a tool to investigate the role of the indole-ethylamine extension in receptor subtype selectivity and efficacy, particularly when compared to N-butyl or N-benzyl analogs lacking the indole H-bond donor.

Application
Selection Property
Validation Focus
Peripheral adenosine receptor probe
TPSA/HBD profile suggesting reduced BBB penetration
Blood-brain barrier permeability endpoint assessment
Triazoloquinazoline chemotype selectivity profiling
Analog library with controlled LogP and H-bond variation
In vitro ADME endpoint comparison across analogs
GABA-A α5 subunit ligand tool compound
Indole-ethylamine extension for subtype selectivity investigation
Receptor subtype binding and efficacy assay validation
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